

Technical Guide: Physicochemical Properties of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde

Cat. No.: B073606

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of the compound **2-(4-chlorophenyl)-1H-indole-3-carbaldehyde**. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data and experimental protocols to facilitate further investigation and application of this molecule.

Core Physicochemical Data

The fundamental physicochemical properties of **2-(4-chlorophenyl)-1H-indole-3-carbaldehyde** are summarized in the table below. This data is essential for understanding the compound's behavior in various experimental and biological systems.

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₀ ClNO	[1]
Molecular Weight	255.7 g/mol	[1]
Melting Point	263-265 °C	[2]
Boiling Point (Predicted)	485.6 ± 35.0 °C	[2]
Density (Predicted)	1.340 ± 0.06 g/cm ³	[2]
pKa (Predicted)	14.80 ± 0.30	[2]

Synthesis and Characterization

The synthesis of 2-aryl-1H-indole-3-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction, a versatile and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5][6][7]

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Phenylindole

While a specific protocol for **2-(4-chlorophenyl)-1H-indole-3-carbaldehyde** is not readily available in the searched literature, the following general procedure for the formylation of the closely related 2-phenylindole provides a strong foundational method. This protocol can be adapted by substituting 2-phenylindole with 2-(4-chlorophenyl)indole.

Materials:

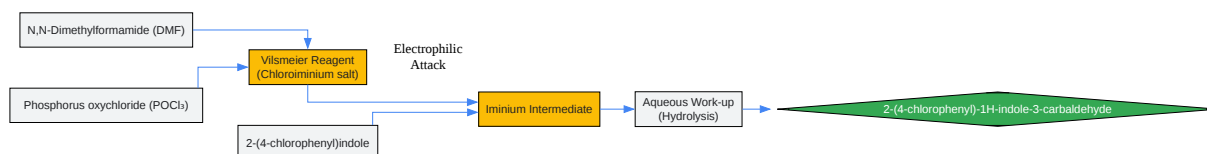
- 2-Phenylindole
- Phosphorus oxychloride (POCl₃)
- N,N-Dimethylformamide (DMF)
- Ice bath
- Sodium hydroxide (NaOH) solution

- Ethyl acetate
- Brine

Procedure:

- **Vilsmeier Reagent Formation:** In a flask equipped with a magnetic stirrer and under an inert atmosphere, slowly add phosphorus oxychloride to N,N-dimethylformamide (DMF) while cooling in an ice bath. Stir the mixture for a predetermined time to allow for the formation of the Vilsmeier reagent (a chloroiminium salt).
- **Formylation Reaction:** Dissolve 2-phenylindole in DMF and add it dropwise to the prepared Vilsmeier reagent, maintaining the low temperature. After the addition is complete, allow the reaction mixture to stir at room temperature or gentle heat for several hours to ensure complete formylation.
- **Work-up:** Quench the reaction by carefully adding it to a mixture of ice and a sodium hydroxide solution to neutralize the acid and hydrolyze the intermediate iminium salt to the aldehyde.
- **Extraction and Purification:** Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the pure 2-phenyl-1H-indole-3-carbaldehyde.

Logical Workflow for Vilsmeier-Haack Synthesis



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Vilsmeier-Haack reaction workflow for indole formylation.

Spectroscopic Data

Detailed experimental spectroscopic data for **2-(4-chlorophenyl)-1H-indole-3-carbaldehyde** is not extensively available in the public domain. However, data for the parent compound, indole-3-carboxaldehyde, and related 2-aryl derivatives can provide valuable reference points for characterization.

¹H and ¹³C NMR Spectroscopy

The NMR spectra of indole derivatives are well-characterized. For 2-aryl-1H-indole-3-carbaldehydes, the aldehydic proton typically appears as a singlet downfield, around 9-10 ppm in the ¹H NMR spectrum. The protons on the indole and the 2-aryl substituent will exhibit characteristic aromatic signals. In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde is expected to resonate around 185-195 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **2-(4-chlorophenyl)-1H-indole-3-carbaldehyde** is expected to show characteristic absorption bands. A strong carbonyl (C=O) stretching band for the aldehyde group is anticipated in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the indole ring will likely appear as a broad band around 3200-3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in the fingerprint region.

Mass Spectrometry

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound. For **2-(4-chlorophenyl)-1H-indole-3-carbaldehyde** (C₁₅H₁₀ClNO), the molecular ion peak (M⁺) would be expected at m/z 255, with an isotopic peak (M+2) at m/z 257 due to the presence of the chlorine atom.

Potential Biological Activities

While specific biological studies on **2-(4-chlorophenyl)-1H-indole-3-carbaldehyde** are limited, the indole-3-carboxaldehyde scaffold is a well-known pharmacophore with a wide range of

reported biological activities, including antimicrobial, antifungal, and anticancer properties.[8][9][10][11]

Derivatives of 2-phenylindole-3-carbaldehyde have shown potent antimitotic activities in human breast cancer cells by inhibiting tubulin polymerization.[10] Additionally, various indole derivatives have been investigated for their potential as anticancer agents by targeting pathways such as the Bcl-2 family of proteins.[12] The presence of the 4-chlorophenyl group at the 2-position may influence the biological activity profile of the molecule. Further research is warranted to explore the specific therapeutic potential of this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

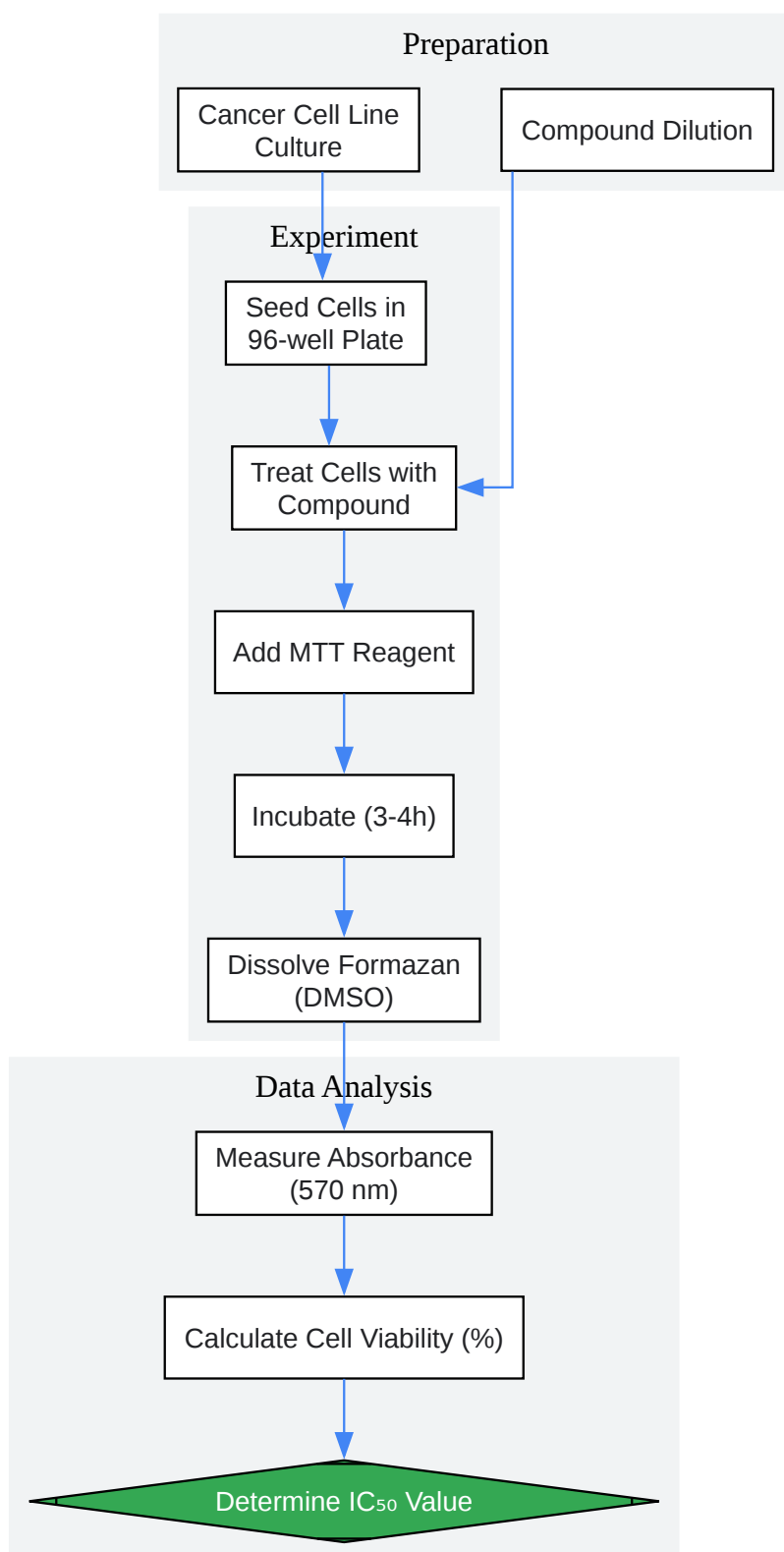
- Human cancer cell line (e.g., MCF-7, A549)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **2-(4-chlorophenyl)-1H-indole-3-carbaldehyde**
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Microplate reader

Procedure:

- **Cell Seeding:** Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

- **Compound Treatment:** Prepare serial dilutions of **2-(4-chlorophenyl)-1H-indole-3-carbaldehyde** in the cell culture medium and treat the cells for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
- **MTT Incubation:** After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
- **Formazan Solubilization:** Remove the medium and add DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC_{50} value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for In Vitro Cytotoxicity Screening



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MTT assay workflow for cytotoxicity assessment.

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- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073606#physicochemical-properties-of-2-4-chlorophenyl-1h-indole-3-carbaldehyde]

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